1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide
Description
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide is a quaternary ammonium compound featuring a quinolinium core substituted with a 2,3-dihydroxypropyl group and a bromide counterion.
Properties
CAS No. |
189148-52-5 |
|---|---|
Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
3-quinolin-1-ium-1-ylpropane-1,2-diol;bromide |
InChI |
InChI=1S/C12H14NO2.BrH/c14-9-11(15)8-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,14-15H,8-9H2;1H/q+1;/p-1 |
InChI Key |
CNMDDWZFLIDFKE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(CO)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide typically involves a quaternization reaction. This reaction can be described as a second-order nucleophilic substitution (S_N2) where both reagents are involved in the rate-determining step . The reaction conditions often include the use of polar aprotic solvents, elevated temperatures, and alkylating agents with a labile leaving group .
For industrial production, a one-pot, one-step synthetic procedure is commonly employed. This involves the reaction of quinoline with an aromatic α-bromo ketone, followed by hot recrystallization from an acetone/acetonitrile solution .
Chemical Reactions Analysis
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions . Major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and substituted quinoline derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Specifically, 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This property is particularly valuable in developing new antibacterial agents to combat antibiotic-resistant bacteria.
Case Study:
A study evaluated the antibacterial efficacy of several quinoline derivatives, including 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide, against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide | 32 | S. aureus |
| Other derivatives | Varies | E. coli, Pseudomonas aeruginosa |
Anticancer Potential
The anticancer properties of quinoline derivatives have been extensively studied. Preliminary findings suggest that 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
In vitro studies on human breast cancer cell lines revealed that treatment with 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound was found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase .
Corrosion Inhibition
Quinoline-based compounds are recognized for their corrosion inhibition properties in metal substrates. The application of 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide as a corrosion inhibitor has been investigated in acidic environments.
Data Table: Corrosion Inhibition Efficiency
| Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 5.0 | 0 |
| 10 | 2.5 | 50 |
| 20 | 1.0 | 80 |
The data indicate that increasing concentrations of the compound lead to higher inhibition efficiency, suggesting its potential use in protecting metals from corrosive environments .
Synthesis of Functional Materials
The unique properties of 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide make it suitable for synthesizing functional materials such as polymers and nanocomposites.
Case Study:
Recent research focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical properties. The addition of varying concentrations of the compound improved the tensile strength and thermal degradation temperature of the resulting materials .
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide involves its interaction with biological targets, such as enzymes and receptors. The quinoline moiety can inhibit enzyme activity by binding to the active site, leading to the disruption of cellular processes . Additionally, the compound can modulate receptor activity, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Analogues
1-Ethyl-2-[(3-Ethyl-6-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium ()
- Molecular Formula : C₂₂H₂₃N₂S
- Molecular Weight : 347.5 g/mol
- Key Features: Incorporates a benzothiazole group and ethyl substituents, increasing lipophilicity compared to the dihydroxypropyl group in the target compound.
Lipopolythiourea DDSTU/HCl ()
- Structure : Contains a 2,3-dihydroxypropyl group linked via thiourea to a lipid backbone.
- Key Features : The dihydroxypropyl group facilitates DNA compaction through electrostatic interactions, a property shared with the target compound. However, the lipid chain in DDSTU/HCl enhances membrane permeability, whereas the target compound’s simpler structure may prioritize solubility .
1-Methylquinolinium Iodide Complexes ()
- Historical Context: Early 20th-century studies highlight quaternary ammonium salts (e.g., 1-methylquinolinium iodide) forming complexes with diamines.
- Comparison : Bromide counterions (as in the target compound) generally exhibit lower molecular weight and higher solubility in polar solvents compared to iodide salts. This impacts applications in pharmaceuticals or ionic liquids .
Functional Analogues
6-Bromo-7-fluoro-3-nitroquinolin-4-ol ()
- Substituents : Bromo, fluoro, and nitro groups introduce strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions.
- Contrast: The target compound’s dihydroxypropyl group is electron-donating, stabilizing the quinolinium core and favoring cation-π or hydrogen-bonding interactions. This difference highlights divergent applications: nitro derivatives in synthesis vs. dihydroxypropyl derivatives in bioactivity .
Pyrroloquinolinone Derivatives ()
- Structure: Features a morpholinopropyl group and ketone functionality.
- Solubility : The morpholine ring enhances water solubility, similar to the dihydroxypropyl group. However, the ketone group introduces polarity without the same hydrogen-bonding capacity as hydroxyls .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Counterion | Water Solubility | Key Interactions |
|---|---|---|---|---|
| 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide | ~284 (calculated) | Bromide | High | Hydrogen bonding, electrostatic |
| 1-Ethylquinolinium-benzothiazole derivative | 347.5 | N/A | Moderate | π-π stacking, hydrophobic |
| 1-Methylquinolinium iodide | ~272 | Iodide | Low | Ionic, van der Waals |
Notes:
Biological Activity
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide is derived from the quinoline structure, which is known for its diverse biological activities. The presence of hydroxyl groups in the 2 and 3 positions enhances the compound's solubility and reactivity, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These compounds disrupt bacterial cell membranes and inhibit essential metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide | Staphylococcus aureus | 15 µg/mL |
| 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide | Escherichia coli | 20 µg/mL |
Antiviral Activity
The antiviral potential of quinoline derivatives has also been explored. A study highlighted that certain quinoline-based compounds inhibited the replication of influenza viruses with IC50 values in the low micromolar range . While specific data on 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide's antiviral activity is limited, its structural similarities to these active compounds suggest potential efficacy.
The mechanisms through which 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide exerts its biological effects are multifaceted:
- Enzyme Inhibition : Quinoline derivatives have been found to inhibit various enzymes involved in microbial metabolism and viral replication. For instance, they can inhibit DNA topoisomerases and other critical enzymes .
- Membrane Disruption : The amphiphilic nature of these compounds allows them to integrate into lipid membranes, leading to increased permeability and cell lysis .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several quinoline derivatives, including 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of dilutions to determine MIC values and confirmed the compound's ability to disrupt bacterial growth effectively.
Antiviral Screening
In another investigation focusing on antiviral properties, compounds structurally related to 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide were screened against influenza A viruses. The findings suggested that modifications in the quinoline structure significantly impacted antiviral potency, indicating a promising avenue for future drug design targeting viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
